molecular formula C19H19N7O B12178559 N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12178559
M. Wt: 361.4 g/mol
InChI Key: QTXHOMOECHYSFC-UHFFFAOYSA-N
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Description

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzimidazole core linked to a tetrazole ring via a benzamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation using isopropyl halides in the presence of a base.

    Formation of the Tetrazole Ring: The tetrazole ring is formed by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Coupling of Benzimidazole and Tetrazole Units: The final step involves coupling the benzimidazole and tetrazole units via a benzamide linkage, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Functionalized benzamide derivatives.

Scientific Research Applications

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: The compound is used in studies to understand its interactions with various biological molecules and pathways.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide shares structural similarities with other benzimidazole and tetrazole derivatives, such as:
    • Benzimidazole-based drugs like albendazole and mebendazole.
    • Tetrazole-based drugs like losartan and valsartan.

Uniqueness

    Structural Features: The unique combination of benzimidazole and tetrazole rings linked via a benzamide bridge sets this compound apart from others.

    Reactivity: The compound’s reactivity profile, including its ability to undergo various chemical reactions, makes it distinct.

    Applications: The diverse range of applications in medicinal chemistry, materials science, and industrial processes highlights its versatility.

Properties

Molecular Formula

C19H19N7O

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H19N7O/c1-13(2)26-17-6-4-3-5-16(17)22-18(26)11-20-19(27)14-7-9-15(10-8-14)25-12-21-23-24-25/h3-10,12-13H,11H2,1-2H3,(H,20,27)

InChI Key

QTXHOMOECHYSFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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